Cas no 67525-28-4 (2-Chloro-3-ethylquinoline)

2-Chloro-3-ethylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₁H₁₀ClN. This compound features a chloro substituent at the 2-position and an ethyl group at the 3-position of the quinoline ring, enhancing its reactivity and utility in organic synthesis. It serves as a versatile intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of biologically active molecules. The chloro group facilitates further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, while the ethyl moiety contributes to steric and electronic modulation. Its stable quinoline core ensures compatibility with diverse reaction conditions, making it a valuable building block for heterocyclic chemistry.
2-Chloro-3-ethylquinoline structure
2-Chloro-3-ethylquinoline structure
Product Name:2-Chloro-3-ethylquinoline
CAS No:67525-28-4
MF:C11H10ClN
MW:191.656801700592
CID:502915
PubChem ID:329773580
Update Time:2025-06-10

2-Chloro-3-ethylquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2-chloro-3-ethyl-
    • 2-CHLORO-3-ETHYLQUINOLINE
    • 2-Chloro-3-ethyl-quinoline
    • 2-Chlor-3-ethylchinolin
    • 3-Aethyl-2-chlor-chinolin
    • 3-ethyl-2-chloro-quinoline
    • Quinoline,2-chloro-3-ethyl
    • CS-0253241
    • CHEMBL1863960
    • FT-0611723
    • HMS1684K05
    • HMS2672M11
    • BS-53131
    • 2-Chloro-3-ethylquinoline, AldrichCPR
    • MLS000855945
    • AKOS000661511
    • SMR000286390
    • E85454
    • SCHEMBL8735682
    • EN300-630138
    • 67525-28-4
    • MFCD02684198
    • DTXSID60360157
    • SB67716
    • DB-073889
    • 2-Chloro-3-ethylquinoline
    • MDL: MFCD02684198
    • Inchi: 1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3
    • InChI Key: YODDHGXTAMHZHI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C2C=CC=CC2=N1)CC

Computed Properties

  • Exact Mass: 191.05000
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.186
  • Boiling Point: 292.3°C at 760 mmHg
  • Flash Point: 158.3°C
  • Refractive Index: 1.618
  • PSA: 12.89000
  • LogP: 3.45060

2-Chloro-3-ethylquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

2-Chloro-3-ethylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-3-ethylquinoline Related Literature

Additional information on 2-Chloro-3-ethylquinoline

2-Chloro-3-ethylquinoline (CAS No. 67525-28-4): A Comprehensive Overview

2-Chloro-3-ethylquinoline (CAS No. 67525-28-4) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This quinoline-based derivative, characterized by its unique structural features, has shown promise in various applications, including as a building block for more complex molecules and as a potential therapeutic agent.

The chemical structure of 2-Chloro-3-ethylquinoline consists of a quinoline ring with a chlorine atom at the 2-position and an ethyl group at the 3-position. This arrangement imparts specific chemical properties that make it an attractive candidate for synthetic transformations and biological studies. The quinoline nucleus is known for its aromaticity and stability, while the chlorine and ethyl substituents provide additional reactivity and functionalization opportunities.

In recent years, there has been a growing interest in the synthesis and application of quinoline-based compounds due to their diverse biological activities. Research has shown that 2-Chloro-3-ethylquinoline can serve as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it has been used as a precursor in the development of antimalarial drugs, where its structural features contribute to enhanced potency and selectivity.

The synthetic accessibility of 2-Chloro-3-ethylquinoline has also been extensively studied. Several methods have been reported for its preparation, including classical synthetic routes and more modern techniques such as transition-metal-catalyzed reactions. One notable method involves the reaction of 2-chloroaniline with ethyl acetoacetate followed by cyclization to form the quinoline ring. This approach offers high yields and good functional group tolerance, making it suitable for large-scale production.

Beyond its use as a synthetic intermediate, 2-Chloro-3-ethylquinoline has shown potential in various biological assays. Studies have demonstrated its ability to modulate specific enzymes and receptors, which could be leveraged for therapeutic purposes. For example, it has been found to exhibit anti-inflammatory properties by inhibiting certain pro-inflammatory cytokines. Additionally, preliminary research suggests that it may have neuroprotective effects, potentially making it a valuable lead compound for the development of treatments for neurodegenerative diseases.

The physical properties of 2-Chloro-3-ethylquinoline, such as its melting point, boiling point, and solubility, are crucial for its handling and application in different contexts. It is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent degradation. Its solubility in organic solvents makes it easy to handle in synthetic processes and biological assays.

In the realm of materials science, 2-Chloro-3-ethylquinoline has been explored for its potential use in organic electronics and photovoltaic devices. Its electronic properties, derived from the conjugated quinoline ring system, make it a promising candidate for applications requiring charge transport and light absorption. Researchers have synthesized derivatives of this compound to enhance these properties further, leading to improved performance in organic solar cells and light-emitting diodes (LEDs).

The environmental impact of compounds like 2-Chloro-3-ethylquinoline is another important consideration. While it is not classified as hazardous under current regulations, responsible handling and disposal practices are essential to minimize any potential environmental risks. Studies on its biodegradability and ecotoxicity are ongoing to ensure its safe use in industrial and research settings.

In conclusion, 2-Chloro-3-ethylquinoline (CAS No. 67525-28-4) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure provides a foundation for further research and development, making it an important molecule to study and utilize in various scientific endeavors.

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